2-Methoxy-6-propoxybenzaldehyde
Overview
Description
2-Methoxy-6-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It belongs to the class of aldehydes and is characterized by the presence of methoxy and propoxy groups attached to a benzaldehyde core . This compound is typically found as a white or yellow crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-propoxybenzaldehyde can be synthesized through the reaction of 2-hydroxy-6-methoxybenzaldehyde with propyl bromide in the presence of potassium carbonate and a small amount of potassium iodide . The reaction is carried out in a mixed solvent of N,N-dimethylformamide and acetone at 100°C for 5 hours . The product is then extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by column chromatography using a mixed solvent of hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-6-propoxybenzoic acid.
Reduction: 2-Methoxy-6-propoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield 2-hydroxy-6-propoxybenzaldehyde.
Scientific Research Applications
2-Methoxy-6-propoxybenzaldehyde has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propoxybenzaldehyde is not well-documented. as an aldehyde, it can interact with various nucleophiles, including amino acids and proteins, potentially forming Schiff bases and other adducts. These interactions can affect biological pathways and molecular targets, although specific details are not available in the literature.
Comparison with Similar Compounds
2-Methoxy-6-propoxybenzaldehyde can be compared with other similar compounds, such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Both compounds contain methoxy groups, but vanillin has a hydroxyl group instead of a propoxy group.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different positions of the hydroxyl and methoxy groups.
2-Methoxybenzaldehyde: Lacks the propoxy group present in this compound.
Properties
IUPAC Name |
2-methoxy-6-propoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQKVUDJQYVKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.